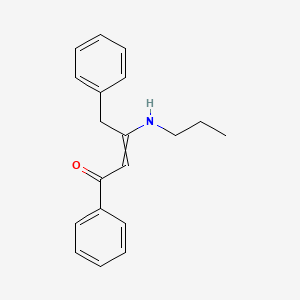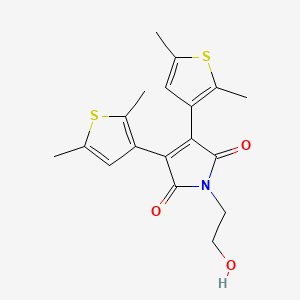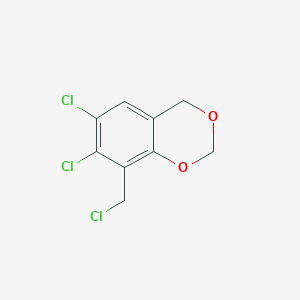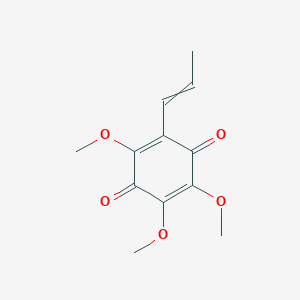
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 . . It is a derivative of benzene and contains three methoxy groups and a propenyl group attached to the benzene ring.
Preparation Methods
The synthesis of 2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves several steps. One common method includes the reaction of trimethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also interact with other proteins and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
Isoelemicin: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
1,2,4-Trimethoxy-5-(prop-2-en-1-yl)benzene: Another compound with a similar structure but different substitution pattern on the benzene ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: A compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.
Properties
CAS No. |
477800-91-2 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2,3,5-trimethoxy-6-prop-1-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14O5/c1-5-6-7-8(13)11(16-3)12(17-4)9(14)10(7)15-2/h5-6H,1-4H3 |
InChI Key |
RTBKABKNDSZTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=O)C(=C(C1=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
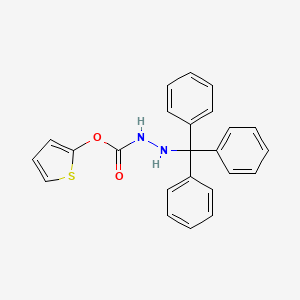
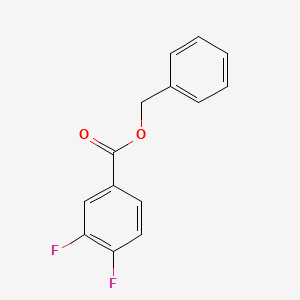
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
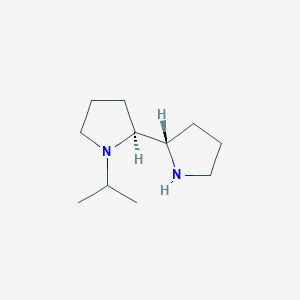
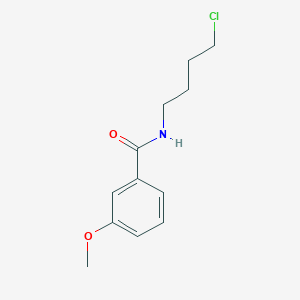
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
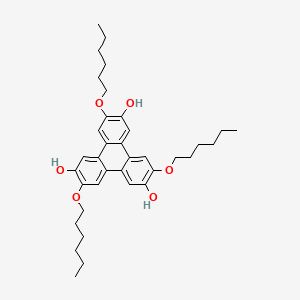
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
